Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
CAS No.: 2379918-41-7
Cat. No.: VC5973112
Molecular Formula: C11H8F4N2O2
Molecular Weight: 276.191
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2379918-41-7 |
|---|---|
| Molecular Formula | C11H8F4N2O2 |
| Molecular Weight | 276.191 |
| IUPAC Name | ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H8F4N2O2/c1-2-19-10(18)7-8(11(13,14)15)16-9-6(12)4-3-5-17(7)9/h3-5H,2H2,1H3 |
| Standard InChI Key | UDKIOGAPGZOSBQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C2N1C=CC=C2F)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate consists of a fused bicyclic system: a pyridine ring fused with an imidazole ring. Key substituents include:
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A fluoro group at the 8-position of the pyridine moiety.
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A trifluoromethyl group at the 2-position of the imidazole ring.
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An ethyl carboxylate ester at the 3-position.
The IUPAC name reflects this substitution pattern: ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate. Its SMILES notation (CCOC(=O)C1=C(N=C2N1C=CC=C2F)C(F)(F)F) and InChIKey (UDKIOGAPGZOSBQ-UHFFFAOYSA-N) provide unambiguous structural identifiers.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈F₄N₂O₂ | |
| Molecular Weight | 276.191 g/mol | |
| CAS Number | 2379918-41-7 | |
| SMILES | CCOC(=O)C1=C(N=C2N1C=CC=C2F)C(F)(F)F | |
| Hazard Classifications | H315, H319, H335 |
Synthesis and Optimization
Reaction Pathways
The synthesis typically begins with a pre-functionalized imidazo[1,2-a]pyridine core. Fluorination at the 8-position is achieved using fluorinating agents like Selectfluor or DAST under inert conditions. The trifluoromethyl group is introduced via Ullmann coupling or radical trifluoromethylation, with copper or palladium catalysts enhancing yield.
Key Challenges:
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Regioselectivity: Ensuring fluorination occurs exclusively at the 8-position requires precise temperature control.
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Steric Hindrance: The trifluoromethyl group’s bulkiness complicates later esterification steps.
Yield Optimization
Recent advances utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 2 hours, improving yields from 45% to 68%. Solvent systems like DMF/THF (3:1) enhance solubility of intermediates.
Mitigation Strategies
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Engineering Controls: Use fume hoods with ≥ 100 fpm face velocity.
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PPE: Nitrile gloves, ASTM-rated goggles, and respirators with organic vapor cartridges.
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First Aid: Immediate flushing with water for eye exposure; contaminated clothing removal for dermal contact .
Comparative Analysis with Structural Analogues
Substituent Position Effects
Comparing 8-fluoro (CAS 2379918-41-7) and 6-fluoro (CAS 2177258-99-8) isomers reveals:
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Metabolic Stability: The 8-fluoro derivative exhibits 30% longer half-life in hepatic microsomes due to reduced cytochrome P450 binding .
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Solubility: LogP values differ by 0.5 units (8-fluoro: 2.1 vs. 6-fluoro: 1.6) .
Chlorinated Analogues
Ethyl 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1237838-84-4) demonstrates:
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Enhanced Reactivity: Chlorine’s electronegativity facilitates nucleophilic aromatic substitution at the 6-position.
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Thermal Stability: Decomposition onset at 215°C vs. 195°C for fluorinated analogues .
Table 3: Structural and Functional Comparisons
| Compound (CAS) | Substituents | LogP | LD₅₀ (mg/kg) |
|---|---|---|---|
| 2379918-41-7 | 8-F, 2-CF₃ | 2.1 | >2,000 |
| 2177258-99-8 | 6-F, 2-CF₃ | 1.6 | >2,000 |
| 1237838-84-4 | 6-Cl, 8-CF₃ | 2.4 | 1,850 |
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